molecular formula C18H12N2O B8329530 6-(Naphthalene-1-yl)-3H-quinazolin-4-one

6-(Naphthalene-1-yl)-3H-quinazolin-4-one

Cat. No. B8329530
M. Wt: 272.3 g/mol
InChI Key: VOANTQSCAPONQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Naphthalene-1-yl)-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C18H12N2O and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Naphthalene-1-yl)-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Naphthalene-1-yl)-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(Naphthalene-1-yl)-3H-quinazolin-4-one

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

6-naphthalen-1-yl-3H-quinazolin-4-one

InChI

InChI=1S/C18H12N2O/c21-18-16-10-13(8-9-17(16)19-11-20-18)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,19,20,21)

InChI Key

VOANTQSCAPONQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-3H-quinazolin-4-one (45.2 mg, 0.2 mmol) dissolved in 2 ml N,N-dimethylacetamide in a 20 ml vial, naphthalene-1-boronic acid (69.4 mg, 0.4 mmol) dissolved in 1 ml ethanol and potassium carbonate (30.5 mg, 0.22 mmol) dissolved in 1 ml water were added. Tripenylphosphine (5.27 mg, 0.02 mmol) and tris(dibenzylideneacetone)dipalladium (0) (3.6 mg, 4 umol) was added to the mixture which refluxed overnight. The crude product was poured into 50 ml saturated bicarbonate solution and methylene chloride was used to extract the product. Solvent in the organic phase was removed under vacuum. The resulted residue was purified by preparative HPLC. 32.9 mg product was obtained. Yield: 62%; 1H NMR (500 MHz, DMSO-d6): δ 7.52083–7.54615(m, 2H), 7.56877–7.58461(dd, J=6.88 Hz, 1H), 7.61224–7.64281(dd, J1=8.255 Hz, J2=8.285 Hz, 1H), 7.78775–7.804 (d, J=8.125 Hz, 1H), 7.82384–7.84054(d, J=8.35 Hz, 1H), 7.93472–7.95545(dd, J1=8.365 Hz, J2=2 Hz, 1H), 8.00847–8.02533(d, J=8.43 Hz, 1H), 8.03829–8.05347(d, J=7.59 Hz, 1H), 8.15915–8.16300(d, J=1.925 Hz, 1H), 8.19218 (s, 1H); ESI-MS: m/z 273 (M++1)
Quantity
45.2 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
69.4 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
30.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
5.27 mg
Type
reactant
Reaction Step Four
Quantity
3.6 mg
Type
catalyst
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62%

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